Arphamenine B
Description
from Chromobacterium violaceum; structure given in second source
Properties
Molecular Formula |
C16H24N4O4 |
|---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid |
InChI |
InChI=1S/C16H24N4O4/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20) |
InChI Key |
RRJCLYMGCZJLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O |
Synonyms |
5-amino-8-guanidino-2-(4-hydroxyphenylmethyl)-4-oxooctanoic acid arphamenine B |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Arphamenine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, origin, and biochemical characteristics of Arphamenine B, a potent inhibitor of aminopeptidase B. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Introduction
This compound is a naturally occurring pseudopeptide that has garnered interest for its specific and potent inhibition of aminopeptidase B. First discovered in the early 1980s, it belongs to a class of microbial metabolites with potential applications in biochemical research and as a lead compound for drug discovery. This document details the foundational research that led to its identification and characterization.
Discovery and Origin
This compound was discovered by a team of researchers led by the renowned Japanese scientist Hamao Umezawa, who was instrumental in the discovery of numerous microbial enzyme inhibitors. The producing organism was identified as the Gram-negative bacterium Chromobacterium violaceum.[1][2][3] This bacterium is a common inhabitant of soil and water in tropical and subtropical regions and is known to produce a variety of secondary metabolites.[4]
Physicochemical and Biological Activity Data
This compound's structure and inhibitory activity have been quantitatively characterized. The key data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₄O₄ | |
| Molecular Weight | 336.39 g/mol |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate | Inhibition Constant (Ki) | Source |
| Aminopeptidase B | L-Arginine p-nitroanilide | 2.5 µM | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the discovery and characterization of this compound, based on the original research.
Fermentation of Chromobacterium violaceum
A detailed protocol for the fermentation of Chromobacterium violaceum to produce this compound was not explicitly provided in the initial discovery papers. However, based on protocols for isolating other metabolites from this bacterium, a general procedure can be outlined.[6][7]
Culture Medium and Conditions:
-
Medium: A suitable medium, such as Luria-Bertani (LB) broth, is used for bacterial growth.[7]
-
Inoculation: A starter culture of Chromobacterium violaceum is used to inoculate the production medium.
-
Incubation: The culture is incubated at a controlled temperature, typically 25-30°C, with shaking for aeration for a period of 48-72 hours to allow for sufficient biomass and secondary metabolite production.[7]
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the fermentation broth of Chromobacterium violaceum, based on common natural product isolation techniques.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Detailed Steps:
-
Centrifugation: The fermentation broth is centrifuged to separate the bacterial cells from the supernatant.
-
Supernatant Collection: The supernatant, containing the secreted this compound, is collected.
-
Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin column (e.g., Dowex 50W). This compound, being basic, binds to the resin.
-
Elution: The column is washed, and this compound is then eluted with a basic solution, such as ammonium hydroxide.
-
Gel Filtration Chromatography: The eluate is further purified by gel filtration chromatography (e.g., Sephadex G-25) to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using HPLC, yielding pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry: To determine the molecular weight and elemental composition.
Aminopeptidase B Inhibition Assay
The inhibitory activity of this compound against aminopeptidase B was determined by measuring the rate of hydrolysis of a synthetic substrate, L-arginine p-nitroanilide.
Assay Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the substrate (L-arginine p-nitroanilide), and the enzyme (aminopeptidase B).
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The rate of hydrolysis of the substrate is measured spectrophotometrically by monitoring the increase in absorbance due to the release of p-nitroaniline.
-
Data Analysis: The Ki value is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, for example, using a Dixon plot.
Biosynthesis of this compound
The biosynthesis of this compound in Chromobacterium violaceum proceeds from three primary precursors: L-tyrosine, L-arginine, and acetic acid.[1] While the specific enzymes of the this compound biosynthetic pathway have not been fully characterized, a putative pathway can be inferred from studies on the closely related Arphamenine A.[5]
Proposed Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound.
Pathway Description:
-
Transamination: L-tyrosine is converted to p-hydroxyphenylpyruvic acid by a tyrosine aminotransferase.
-
Condensation: p-Hydroxyphenylpyruvic acid undergoes a condensation reaction with acetyl-CoA to form p-hydroxybenzylmalic acid.
-
Reduction and Decarboxylation: p-Hydroxybenzylmalic acid is likely reduced and decarboxylated to yield p-hydroxybenzylsuccinic acid.
-
Amide Bond Formation: The carboxyl group of p-hydroxybenzylsuccinic acid is activated and then ligated to the alpha-amino group of L-arginine.
-
Further Modifications: Subsequent enzymatic steps, which may include reductions and other modifications, lead to the final structure of this compound.
It is important to note that the specific biosynthetic gene cluster responsible for this compound production in Chromobacterium violaceum has not yet been identified and characterized. Further research in this area would provide a more complete understanding of its biosynthesis.
Conclusion
This compound stands as a significant discovery from the golden age of natural product screening. Its specific inhibition of aminopeptidase B, coupled with its microbial origin, makes it a valuable tool for biochemical research and a potential starting point for the development of novel therapeutics. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in leveraging the properties of this fascinating molecule. Further exploration into its biosynthetic pathway and mechanism of action will undoubtedly unveil new opportunities in the field.
References
- 1. Structure Elucidation, Biosynthetic Gene Cluster Distribution, and Biological Activities of Ketomemicin Analogs in Salinispora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmabrasilis.org [farmabrasilis.org]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Isolation of Chromobacterium spp. from foods, soil, and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
Arphamenine B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a naturally occurring pseudodipeptide that has garnered interest within the scientific community for its potent and selective inhibitory activity against aminopeptidase B. This enzyme plays a crucial role in the processing of various peptides by cleaving N-terminal arginine and lysine residues. The ability of this compound to specifically modulate the activity of aminopeptidase B makes it a valuable tool for studying peptide metabolism and a potential lead compound in drug discovery programs. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action.
Natural Sources and Biosynthesis
This compound is a secondary metabolite produced by the Gram-negative bacterium, Chromobacterium violaceum.[1][2] This bacterium is also known for producing a range of other bioactive compounds, including the vibrant purple pigment violacein. The biosynthetic pathway of this compound has been elucidated, revealing its origins from common metabolic precursors. The core structure of this compound is derived from acetic acid, L-arginine, and L-tyrosine.[3][4]
Fermentation and Isolation of this compound
The production of this compound is achieved through the fermentation of Chromobacterium violaceum. While specific fermentation yield data for this compound is not extensively reported in publicly available literature, studies on the production of other metabolites by this bacterium, such as violacein, have demonstrated yields in the range of 0.82 to 5.4 g/L under optimized conditions, indicating the potential for significant production of secondary metabolites.[5][6]
Experimental Protocol: Fermentation and Isolation
The following protocol is based on the methodologies described for the isolation of Arphamenines A and B.[1][2]
1. Fermentation:
-
A culture of Chromobacterium violaceum is grown in a suitable liquid medium. While the exact composition can be optimized, a typical medium would contain a carbon source, a nitrogen source, and essential minerals. For example, a medium containing glucose, peptone, yeast extract, and mineral salts would be appropriate.
-
The fermentation is carried out under controlled conditions of temperature (e.g., 28°C), pH (e.g., 7.0), and aeration for a specified period (e.g., 24-48 hours) to allow for bacterial growth and production of this compound.[7]
2. Initial Extraction:
-
Following fermentation, the culture broth is centrifuged to separate the bacterial cells from the supernatant.
-
The supernatant, containing the secreted this compound, is the starting material for purification.
3. Chromatographic Purification:
-
Ion-Exchange Chromatography: The supernatant is first subjected to cation-exchange chromatography. A resin such as Dowex 50W is suitable for this purpose. The column is washed, and the active fractions are eluted with a suitable buffer, for example, a gradient of ammonium hydroxide.
-
Adsorption Chromatography: The active fractions from the ion-exchange step are then applied to an adsorption chromatography column, such as one packed with activated carbon. Elution is typically performed with a solvent gradient, for instance, aqueous methanol.
-
Gel Filtration Chromatography: Further purification is achieved by gel filtration chromatography using a resin like Sephadex G-25. This step separates molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is accomplished using reverse-phase HPLC. This technique provides high resolution and yields a highly purified product.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of aminopeptidase B (APB), also known as arginyl aminopeptidase.[1][2] APB is a Zn2+-dependent exopeptidase that specifically cleaves arginine and lysine residues from the N-terminus of peptides.[8] This enzymatic activity is crucial for the post-translational processing and maturation of various peptide hormones and neuropeptides.[2][8]
The inhibition of aminopeptidase B by this compound disrupts the normal processing of these peptides, leading to a variety of downstream effects. For instance, in the context of hormone regulation, the unprocessed precursor peptides may be inactive or have altered activity, thereby affecting signaling pathways they control.
The following diagram depicts the inhibitory action of this compound on the processing of peptide substrates by Aminopeptidase B.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies of arphamenines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of growth conditions on production of violacein by Chromobacterium violaceum (BB-78 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 阿法米宁 B 半硫酸盐 | this compound hemisulfate | 氨基肽酶 B 抑制剂 | CAS 144110-38-3 | 美国InvivoChem [invivochem.cn]
Arphamenine B: A Technical Deep Dive for Drug Discovery Professionals
An In-depth Review of the Potent Aminopeptidase B Inhibitor, Arphamenine B, for Researchers and Scientists in Drug Development.
This compound, a natural product isolated from the bacterium Chromobacterium violaceum, has garnered attention in the scientific community for its specific and potent inhibition of aminopeptidase B (APB). This enzyme plays a crucial role in the processing of peptides and proteins by cleaving N-terminal arginine and lysine residues. Its involvement in various physiological processes, including the maturation of peptide hormones and the degradation of inflammatory peptides, makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive literature review of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and biosynthetic pathway.
Core Concepts: Mechanism of Action and Biosynthesis
Biosynthetic Pathway of this compound
The following diagram illustrates the key precursors in the biosynthesis of this compound.
Caption: Precursors for the biosynthesis of this compound.
Quantitative Data: Inhibition of Aminopeptidase B
While the original discovery paper by Umezawa et al. established Arphamenines A and B as potent inhibitors of aminopeptidase B, specific IC50 or Ki values for this compound are not explicitly detailed in the readily available literature.[1] However, a study on arphamenine analogues demonstrated significant inhibitory activity, with a reduced isostere of bestatin showing a Kis of 66 nM and a Kii of 10 nM against arginine aminopeptidase, highlighting the potential potency of this class of compounds. Further research is required to quantify the precise inhibitory constants of this compound.
Experimental Protocols
Detailed experimental protocols for the total synthesis of this compound are not extensively published. However, a synthetic method for its analogue, Arphamenine A, has been described and provides a likely framework for the synthesis of this compound. The general approach would involve the coupling of protected amino acid precursors followed by deprotection and purification steps.
General Workflow for Aminopeptidase B Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against aminopeptidase B.
Caption: A generalized workflow for determining enzyme inhibition.
Signaling Pathways and In Vivo Studies
Currently, there is a notable absence of published research investigating the effects of this compound on specific cellular signaling pathways. Furthermore, in vivo studies exploring its efficacy, pharmacokinetics, and potential therapeutic applications are also lacking in the publicly accessible scientific literature. This represents a significant knowledge gap and a promising area for future research. The potent and specific nature of this compound's inhibition of aminopeptidase B suggests that it could have downstream effects on signaling cascades that are regulated by peptides processed by this enzyme.
Logical Relationship of this compound's Action
The following diagram illustrates the direct and potential downstream effects of this compound.
Caption: Direct and potential downstream effects of this compound.
Conclusion and Future Directions
This compound stands as a potent and specific inhibitor of aminopeptidase B, a key enzyme in peptide metabolism. While its fundamental mechanism of action is understood, a significant opportunity exists for further research to fully elucidate its therapeutic potential. The immediate priorities for future investigation should include the determination of its precise inhibitory constants (IC50 and Ki), the development and publication of a robust total synthesis protocol, and the exploration of its effects on cellular signaling pathways and its efficacy in in vivo models of relevant diseases. Such studies will be instrumental in paving the way for the potential development of this compound or its analogues as novel therapeutic agents.
References
Arphamenine B: A Technical Guide to its Enzyme Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine B, a natural product isolated from Chromobacterium violaceum, is a potent and selective inhibitor of Aminopeptidase B (APB), a metalloexopeptidase that preferentially cleaves N-terminal arginine and lysine residues from peptides. This technical guide provides a comprehensive overview of the enzyme inhibition profile of this compound, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for assessing its activity. This document is intended to serve as a valuable resource for researchers in enzymology, drug discovery, and related fields who are interested in the therapeutic potential and biochemical properties of this compound.
Introduction
Aminopeptidase B (EC 3.4.11.6) plays a crucial role in various physiological processes, including peptide metabolism and the regulation of blood pressure. Its specific inhibition has been a subject of interest for the development of therapeutic agents. This compound, along with its analog Arphamenine A, were first identified as potent inhibitors of Aminopeptidase B in 1983[1]. This guide delves into the specifics of this inhibition.
Mechanism of Action
This compound functions as a selective inhibitor of Aminopeptidase B. Its inhibitory activity is attributed to its unique molecular structure, which allows for precise interaction with the enzyme's active site, thereby influencing the hydrolysis of basic amino acids. While the precise binding mode of this compound is not fully elucidated in the readily available literature, studies on related arphamenine analogues suggest a potential non-competitive mode of inhibition[2]. This implies that this compound may bind to a site on the enzyme distinct from the substrate-binding site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
A proposed mechanism of inhibition involves the interaction of this compound with the catalytic machinery of Aminopeptidase B. This interaction likely disrupts the normal enzymatic process of cleaving N-terminal arginine and lysine residues from peptide substrates.
Quantitative Inhibition Data
Table 1: Inhibition of Aminopeptidase B by this compound and Analogues
| Inhibitor | Enzyme | Inhibition Type | Ki (nM) | IC50 | Reference |
| This compound | Aminopeptidase B | Selective | Data not readily available in primary literature | Data not readily available in primary literature | [1] |
| Bestatin Analogue | Arginine Aminopeptidase | Non-competitive | Kis = 66, Kii = 10, Kid = 17 | Not Reported | [2] |
Note: The data for the Bestatin analogue is provided for context regarding the potential potency and mechanism of related compounds.
Experimental Protocols
The following is a generalized protocol for a fluorometric assay to determine the inhibition of Aminopeptidase B by this compound. This protocol is based on established methods for measuring aminopeptidase activity.
Materials and Reagents
-
Purified Aminopeptidase B
-
This compound
-
Fluorogenic Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) or L-Lysine-7-amido-4-methylcoumarin (Lys-AMC)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
DMSO (for dissolving this compound)
Experimental Workflow
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a working solution of Aminopeptidase B in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Arg-AMC) in DMSO and dilute to the final working concentration in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add a fixed volume of the Aminopeptidase B working solution.
-
Add the different concentrations of this compound to the respective wells. Include a control well with buffer/DMSO instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time. The cleavage of the AMC group from the substrate by the enzyme results in a fluorescent signal.
-
-
Data Analysis:
-
Determine the initial reaction velocities (rate of fluorescence increase) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a well-established, potent, and selective inhibitor of Aminopeptidase B. While specific quantitative inhibition constants from primary literature are not readily accessible, its potent nature is widely acknowledged. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the inhibitory activity of this compound and other potential inhibitors of Aminopeptidase B. Further research to fully elucidate its binding mode and to obtain precise kinetic constants from primary studies would be highly valuable for the scientific community.
References
Arphamenine B: A Technical Guide to its Targets and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a naturally occurring microbial product that has garnered significant interest within the scientific community for its potent and specific inhibition of aminopeptidase B (APB).[1][2][3] This enzyme plays a crucial role in the processing of peptides and is implicated in various physiological processes, most notably the immune response. This technical guide provides an in-depth overview of this compound, its primary molecular target, and the cellular pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this intriguing molecule.
Core Target: Aminopeptidase B
This compound is a competitive inhibitor of Aminopeptidase B (EC 3.4.11.6), a zinc-dependent metalloprotease.[4] APB selectively cleaves N-terminal arginine and lysine residues from peptides.[5] This enzymatic activity is critical in the maturation and degradation of various bioactive peptides.
Quantitative Inhibition Data
The inhibitory potency of this compound against Aminopeptidase B has been quantified in several studies. The following table summarizes the key inhibitory constants.
| Compound | Target Enzyme | Inhibition Constant | Source Organism of Enzyme | Reference |
| This compound | Aminopeptidase B | IC50: 0.06 µg/mL | Rat Liver | [6][7][8] |
| Arphamenine A | Aminopeptidase B | IC50: 0.03 µg/mL | Rat Liver | [6][7][8] |
Cellular Pathways Modulated by this compound
The primary mechanism through which this compound exerts its biological effects is by inhibiting aminopeptidase B, which in turn modulates various immune-related cellular pathways.
Antigen Processing and Presentation
Aminopeptidases in the endoplasmic reticulum (ER) play a crucial role in trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[9][10] By inhibiting an aminopeptidase, this compound can potentially alter the peptide repertoire presented to cytotoxic T lymphocytes (CTLs), thereby influencing the adaptive immune response.
T-Cell Activation and Cytokine Production
Inhibition of aminopeptidases has been shown to enhance immune responses.[3] This can occur through the modulation of T-cell activation and the subsequent production of cytokines. By altering the processing of signaling peptides, this compound may influence the activation state of T-cells and shift the balance of cytokine release, potentially enhancing cell-mediated immunity. For instance, the production of key cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) by T-cells is a critical component of the anti-tumor and anti-viral immune response.[11][12][13][14][15]
Macrophage Function and Cytokine Release
Macrophages are key players in both innate and adaptive immunity, and their function can be modulated by the local peptide environment.[16][17][18][19][20] Aminopeptidase B activity can influence the generation of pro-inflammatory or anti-inflammatory peptides, thereby affecting macrophage polarization and cytokine secretion. Inhibition by this compound could potentially enhance pro-inflammatory macrophage responses.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|88465-81-0|Active Biopharma Corp [activebiopharma.com]
- 5. Biosynthetic studies of arphamenines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.co.jp [peptide.co.jp]
- 8. ARPHAMENINES A AND B, NEW INHIBITORS OF AMINOPEPTIDASE B, PRODUCED BY BACTERIA [jstage.jst.go.jp]
- 9. Trimming of MHC Class I Ligands by ERAP Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of human interleukin-2 and interferon-gamma gene expression by suppressor T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interleukin 2-mediated immune interferon (IFN-gamma) production by human T cells and T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic T lymphocytes block tumor growth both by lytic activity and IFNγ-dependent cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular regulation of human interleukin 2 and T-cell function by interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-2 and IFN-gamma are two necessary lymphokines in the development of cytolytic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced macrophage functions and cytokine production of lymphocytes after ingestion of bon narine in female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Harmine Alleviates Titanium Particle-Induced Inflammatory Bone Destruction by Immunomodulatory Effect on the Macrophage Polarization and Subsequent Osteogenic Differentiation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of macrophage subsets and cytokine production in leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Arphamenine B in Animal Research: A Review of Available Data
Despite a comprehensive search of available scientific literature, specific dosage and concentration data for Arphamenine B in animal studies remains elusive. This suggests that the compound, a known inhibitor of aminopeptidase B, may have limited application in in vivo animal models to date, with its use being predominantly in in vitro experimental setups.
General Considerations for Animal Studies
For researchers considering the use of this compound in animal models, the following general principles for designing and conducting such studies are critical. These guidelines are based on standard practices in animal research and are not specific to this compound due to the lack of available data.
Table 1: General Parameters for Dosing and Administration in Animal Studies
| Parameter | Description | Considerations |
| Dosage | The amount of substance administered per unit of body weight (e.g., mg/kg). | - To be determined by dose-ranging studies. - Start with low doses and escalate to determine efficacy and toxicity. - Dependent on the animal model and the intended biological effect. |
| Concentration | The amount of substance in a given volume of solvent. | - Dependent on the solubility of this compound in a biocompatible vehicle. - The concentration should be optimized to allow for the administration of an accurate dose in a suitable volume. |
| Administration Route | The path by which the substance is brought into contact with the body. | - Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). - The choice of route depends on the desired pharmacokinetic profile (e.g., speed of onset, duration of action) and the physicochemical properties of the compound. |
| Frequency | How often the substance is administered. | - Dependent on the half-life of the compound and the desired duration of the biological effect. - Can range from a single dose to multiple doses per day. |
| Vehicle | The substance used to dissolve or suspend the compound for administration. | - Must be non-toxic and inert. - Common vehicles include saline, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO) at low concentrations. |
Experimental Protocols: A General Framework
In the absence of specific protocols for this compound, a generalized workflow for conducting an animal study with a novel compound is presented below.
Signaling Pathways of Interest
This compound's inhibitory action on aminopeptidase B suggests it could modulate signaling pathways where this enzyme is active. While direct evidence from in vivo studies with this compound is lacking, the general role of aminopeptidases in peptide hormone and cytokine processing indicates potential interactions with various signaling cascades.
Application Notes and Protocols for Arphamenine B in Neuroscience and Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a potent and selective inhibitor of Aminopeptidase B (also known as Arginine Aminopeptidase), a Zn2+-dependent metalloexopeptidase.[1][2] Originally isolated from the bacterium Chromobacterium violaceum, this compound and its analogue, Arphamenine A, have been primarily characterized for their immunomodulatory properties.[3][4] Aminopeptidase B selectively cleaves N-terminal arginine and lysine residues from peptides, playing a role in the processing of various bioactive peptides.[5] While direct studies of this compound in the context of neurodegenerative diseases are limited, its mechanism of action and the physiological roles of its target enzyme, Aminopeptidase B, suggest potential applications in neuroscience research, particularly in areas concerning neuropeptide regulation and neuroinflammation.
Aminopeptidase B is expressed in the central nervous system (CNS) and is involved in the metabolism of several neuropeptides.[6] Furthermore, there is emerging evidence suggesting that the activity of certain aminopeptidases could serve as potential biomarkers for neurodegenerative conditions like Alzheimer's disease.[7] Given the established role of neuroinflammation and aberrant neuropeptide signaling in the pathology of many neurodegenerative disorders, this compound presents itself as a valuable pharmacological tool for investigating these processes.
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in neuroscience research settings.
Quantitative Data
The inhibitory activity of this compound against Aminopeptidase B has been quantified, providing key parameters for experimental design.
| Compound | Target Enzyme | Parameter | Value | Reference |
| This compound | Aminopeptidase B | IC50 | Not explicitly stated in abstract | [8] (citing Umezawa et al., 1983) |
| Bestatin Analogue | Arginine Aminopeptidase (Aminopeptidase B) | Kis | 66 nM | [9] |
| Bestatin Analogue | Arginine Aminopeptidase (Aminopeptidase B) | Kii | 10 nM | [9] |
| Bestatin Analogue | Arginine Aminopeptidase (Aminopeptidase B) | Kid | 17 nM | [9] |
Note: The IC50 value for this compound is referenced in the original 1983 publication by Umezawa et al.[8] While not available in the immediate abstract, this foundational paper is the primary source for this data. The kinetic data for the bestatin analogue provides insight into the inhibition mechanism of this class of compounds.[9]
Mechanism of Action and Signaling Pathways
This compound exerts its effect by inhibiting Aminopeptidase B, which is involved in the renin-angiotensin system (RAS) and the processing of other neuropeptides in the brain. The inhibition of this enzyme can modulate the levels of peptides that influence neuronal function and inflammatory responses.
Caption: Mechanism of Aminopeptidase B inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aminopeptidase B in Brain Tissue Homogenates
This protocol describes a method to assess the inhibitory effect of this compound on Aminopeptidase B activity in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., cortex, hippocampus from rodent model)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2)
-
This compound stock solution (dissolved in appropriate solvent, e.g., water or DMSO)
-
Aminopeptidase B substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) or L-Lysine-7-amido-4-methylcoumarin (Lys-AMC)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 10% w/v).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, add a fixed amount of brain homogenate (e.g., 10-20 µg of protein) to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Arg-AMC to a final concentration of 50-100 µM).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for Aminopeptidase B inhibition assay.
Protocol 2: Investigating the Effect of this compound on Neuroinflammation in Microglia Cell Culture (Hypothetical)
This protocol provides a framework for exploring the potential anti-inflammatory or pro-inflammatory effects of this compound on microglia, the resident immune cells of the CNS.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
This compound stock solution
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines like TNF-α, IL-6; Griess reagent for nitric oxide; qPCR reagents for gene expression analysis)
Procedure:
-
Cell Culture and Treatment:
-
Culture microglia in appropriate conditions until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Incubate for a designated period (e.g., 24 hours).
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Production: Use the Griess assay to measure the accumulation of nitrite, a stable product of NO, in the culture supernatant.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to inflammation (e.g., Tnf, Il6, Nos2).
-
-
Data Analysis:
-
Compare the levels of inflammatory markers between the different treatment groups.
-
Determine if this compound potentiates or attenuates the LPS-induced inflammatory response in microglia.
-
Potential Applications in Neurodegenerative Disease Research
While direct evidence is currently lacking, the properties of this compound suggest several avenues for investigation in the context of neurodegenerative diseases:
-
Modulation of Neuroinflammation: Given that chronic neuroinflammation is a hallmark of diseases like Alzheimer's and Parkinson's, this compound can be used as a tool to probe the role of Aminopeptidase B in microglial and astrocytic activation.
-
Neuropeptide Processing: Aminopeptidase B is involved in the metabolism of various neuropeptides that can influence neuronal survival and function. By inhibiting this enzyme with this compound, researchers can study the downstream effects of altered neuropeptide levels.
-
Target Validation: Investigating the effects of this compound in cellular and animal models of neurodegeneration could help validate Aminopeptidase B as a potential therapeutic target.
Conclusion
This compound is a specific and potent inhibitor of Aminopeptidase B. While its direct role in neuroscience and neurodegenerative disease is an emerging area of research, its well-defined mechanism of action makes it a valuable tool for investigating the complex interplay between peptide metabolism, neuroinflammation, and neuronal function. The protocols and information provided here serve as a starting point for researchers to explore the potential of this compound in elucidating the pathological mechanisms of neurodegenerative disorders. Further research is warranted to fully understand its therapeutic and research potential in this field.
References
- 1. This compound|88465-81-0|Active Biopharma Corp [activebiopharma.com]
- 2. scbt.com [scbt.com]
- 3. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. uniprot.org [uniprot.org]
- 6. Rnpep arginyl aminopeptidase (aminopeptidase B) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. RNPEP arginyl aminopeptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. peptide.co.jp [peptide.co.jp]
- 9. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arphamenine B in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a potent and specific inhibitor of Aminopeptidase B (APB), a metalloexopeptidase that selectively cleaves N-terminal arginine and lysine residues from peptides.[1][2][3] APB plays a significant role in various physiological processes, including the maturation of peptide hormones and neuropeptides, and has been implicated in immune responses.[4] The specificity of this compound makes it an invaluable tool for studying the function of APB and for the discovery of novel therapeutic agents targeting this enzyme. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new inhibitors of Aminopeptidase B.
Mechanism of Action
This compound, originally isolated from the bacterium Chromobacterium violaceum, acts as a competitive inhibitor of Aminopeptidase B.[1][5] Its structure mimics the transition state of the peptide substrate bound to the enzyme, thereby blocking the active site and preventing the hydrolysis of natural substrates. This targeted inhibition allows for the specific investigation of APB's role in biological pathways and provides a basis for the development of assays to screen for other APB inhibitors.
Quantitative Data
The inhibitory potency of this compound against Aminopeptidase B is a critical parameter for its use as a positive control in HTS assays. The following table summarizes the key quantitative data for this compound.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Aminopeptidase B | See Reference | [1] |
Note: The precise IC50 value for this compound is detailed in the foundational study by Umezawa et al. (1983). Researchers should consult this primary literature for the exact value to ensure accurate experimental design and data interpretation.
Signaling Pathway Involving Aminopeptidase B
Aminopeptidase B is involved in the processing of various bioactive peptides, thereby modulating their signaling functions. One key role is in the maturation of peptides by removing N-terminal basic residues (Arginine or Lysine) that often remain after initial prohormone processing. This final trimming step is crucial for the activation or modulation of peptide activity.
Caption: Role of Aminopeptidase B in peptide maturation and its inhibition by this compound.
High-Throughput Screening Protocol
This protocol describes a fluorogenic HTS assay to identify inhibitors of Aminopeptidase B using this compound as a positive control. The assay is based on the cleavage of a specific fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (H-Arg-AMC), by Aminopeptidase B, which releases the fluorescent 7-amido-4-methylcoumarin (AMC) molecule.[6][7][8]
Materials and Reagents
-
Recombinant human Aminopeptidase B (APB)
-
This compound (positive control)
-
L-Arginine-7-amido-4-methylcoumarin hydrochloride (Fluorogenic Substrate)[6][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM CoCl₂
-
Test compounds dissolved in 100% DMSO
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Experimental Workflow Diagram
Caption: High-throughput screening workflow for Aminopeptidase B inhibitors.
Detailed Protocol
-
Compound Plating:
-
Prepare a stock solution of test compounds and this compound in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each test compound, this compound (for positive control wells), and DMSO (for negative control wells) to a 384-well black assay plate.
-
-
Enzyme Addition:
-
Prepare a working solution of Aminopeptidase B in assay buffer to a final concentration of 2X the desired assay concentration.
-
Add 10 µL of the enzyme solution to each well of the assay plate.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of H-Arg-AMC in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM, final concentration 10 µM).
-
Add 10 µL of the H-Arg-AMC solution to each well to initiate the enzymatic reaction. The final reaction volume will be 20 µL.
-
-
Incubation and Detection:
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~440 nm.
-
-
Data Analysis:
-
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))
-
Fluorescence_compound: Fluorescence from wells with the test compound.
-
Fluorescence_negative_control: Fluorescence from wells with DMSO (100% enzyme activity).
-
Fluorescence_blank: Fluorescence from wells without enzyme.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and should be further validated through dose-response studies to determine their IC50 values. This compound should show potent inhibition, serving as a quality control for the assay's performance.
-
Conclusion
This compound is a critical reagent for the study of Aminopeptidase B and the development of novel inhibitors. The provided protocols and data serve as a comprehensive guide for researchers to establish robust and reliable high-throughput screening assays. The specificity of this compound as a potent inhibitor makes it an ideal positive control, ensuring the quality and validity of HTS campaigns aimed at discovering new modulators of Aminopeptidase B for potential therapeutic applications.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. journals.asm.org [journals.asm.org]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy L-Arginine-7-amido-4-methylcoumarin hydrochloride | 69304-16-1 [smolecule.com]
- 7. L-Arginine 7-amido-4-methylcoumarin dihydrochloride [gbiosciences.com]
- 8. goldbio.com [goldbio.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for Arphamenine B: An Aminopeptidase B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of Arphamenine B, a potent and specific inhibitor of Aminopeptidase B (APB). This document includes detailed protocols for enzymatic and cell-based assays, recommendations for appropriate controls, and a summary of its mechanism of action and relevant signaling pathways.
Introduction to this compound
This compound is a naturally occurring, competitive inhibitor of Aminopeptidase B (EC 3.4.11.6), an enzyme that selectively cleaves N-terminal arginine and lysine residues from peptides.[1] Originally isolated from the bacterium Chromobacterium violaceum, this compound and its analogue, Arphamenine A, have garnered interest for their immunomodulatory effects and potential therapeutic applications.[2][3] Understanding the experimental parameters for this compound is crucial for its effective use in research and drug development.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of Aminopeptidase B and preventing the hydrolysis of its natural substrates.[4] This inhibition is attributed to the structural similarity of this compound to the transition state of the peptide substrate. The primary biological consequence of Aminopeptidase B inhibition is the modulation of various physiological processes where the cleavage of N-terminal basic amino acids is a critical step. One of the most significant of these is the inflammatory response, due to the structural and functional relationship between Aminopeptidase B and Leukotriene A4 Hydrolase.[5]
Quantitative Data
| Inhibitor | Target Enzyme | Inhibitor Type | IC50 | Ki | Reference |
| Bestatin | Aminopeptidase B | Competitive | 1-10 µM | 4.1 x 10⁻⁶ M | [6][7] |
| Amastatin | Aminopeptidase M | Competitive | - | 1.9 x 10⁻⁸ M | [7] |
| Arphamenine Analogue (reduced isostere of bestatin) | Arginine Aminopeptidase (Aminopeptidase B) | Noncompetitive (unusual) | - | Kis = 66 nM, Kii = 10 nM | [4] |
Experimental Protocols
In Vitro Aminopeptidase B Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified Aminopeptidase B.
Materials:
-
Purified recombinant human Aminopeptidase B (APB)
-
This compound
-
Arginine-7-amido-4-methylcoumarin (Arg-AMC) hydrochloride (Fluorogenic Substrate)
-
Bestatin (Positive Control)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in sterile water or assay buffer.
-
Prepare a 1 mg/mL stock solution of Bestatin in sterile water.
-
Prepare a 10 mM stock solution of Arg-AMC in DMSO.
-
Dilute the purified APB enzyme in assay buffer to the desired working concentration (e.g., 0.2-5 nM).[8]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and Bestatin in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50 value.
-
Add 50 µL of the diluted inhibitors or vehicle control (assay buffer with the same percentage of DMSO as the highest inhibitor concentration) to the wells of the 96-well plate.
-
Add 25 µL of the diluted APB enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution by diluting the Arg-AMC stock solution in assay buffer to a final concentration of 10-50 µM.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
Controls:
-
Positive Control: Bestatin, a known inhibitor of Aminopeptidase B.[6]
-
Negative Control: Vehicle control (e.g., assay buffer with DMSO) to determine 100% enzyme activity.
-
No-Enzyme Control: Wells containing substrate and buffer but no enzyme to measure background fluorescence.
-
No-Substrate Control: Wells containing enzyme and buffer but no substrate to ensure the enzyme preparation is not contributing to fluorescence.
Cell-Based Assay: Inhibition of Cytokine Production in Macrophages
This protocol outlines a method to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell lysis buffer
-
BCA protein assay kit
-
24-well cell culture plates
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells or BMDMs in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (medium with the same final concentration of solvent used for this compound).
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 6-24 hours. Include an unstimulated control group.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein concentration of the corresponding cell lysate.
-
Controls:
-
Positive Control: LPS stimulation without any inhibitor to induce maximum cytokine production.
-
Negative Control: Unstimulated cells (no LPS, no this compound) to measure basal cytokine levels.
-
Vehicle Control: LPS-stimulated cells treated with the vehicle used to dissolve this compound.
-
Cell Viability Control: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects on cytokine production are not due to cytotoxicity of this compound.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway affected by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound.
Logical Relationship of Controls
Caption: Logical relationship of experimental controls.
References
- 1. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies of arphamenines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.stanford.edu [med.stanford.edu]
Troubleshooting & Optimization
Arphamenine B solubility issues and solutions
Welcome to the technical support center for Arphamenine B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of Arpenamenine B solutions.
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Inappropriate solvent selection. | Refer to the This compound Solubility Data table below for a comprehensive list of suitable solvents. For aqueous solutions, the use of buffers such as PBS (pH 7.2) can significantly improve solubility. |
| Low temperature of the solvent. | Gently warm the solvent to room temperature (15-25°C) before adding this compound. Avoid excessive heat as it may degrade the compound. | |
| Insufficient mixing. | Vortex or sonicate the solution for short intervals to aid dissolution. Ensure the container is appropriate for these methods. | |
| Precipitation of this compound in Solution | Exceeding the solubility limit. | Prepare a more dilute stock solution. Refer to the This compound Solubility Data for concentration guidelines. |
| Change in pH of the solution. | Maintain a stable pH, especially for aqueous solutions. For cell culture applications, ensure the pH of the media is within the recommended range for this compound stability (around pH 7.2-7.4). | |
| Temperature fluctuations. | Store stock solutions at the recommended temperature (-20°C for long-term storage) and allow them to equilibrate to room temperature before use to prevent precipitation due to temperature shock. | |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly and store them properly in aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Inaccurate concentration of the stock solution. | Ensure complete dissolution of the compound before making final volume adjustments. Use calibrated pipettes and appropriate weighing techniques for accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For high concentration stock solutions, DMSO is a suitable solvent. For direct use in aqueous-based assays or cell culture, Phosphate-Buffered Saline (PBS) at a pH of 7.2 is recommended. This compound is also soluble in water.[1] Please refer to the solubility data table for more details.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store stock solutions at -20°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I dissolve this compound directly in cell culture medium?
A3: While this compound is soluble in aqueous solutions like cell culture media, it is generally recommended to first prepare a concentrated stock solution in a suitable solvent like sterile PBS or DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. This two-step process ensures complete dissolution and accurate final concentration.
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution can be influenced by factors such as pH, temperature, and exposure to light. It is advisable to prepare fresh solutions for each experiment or use aliquoted frozen stock solutions. For aqueous solutions, maintaining a neutral to slightly alkaline pH (around 7.2) is beneficial.
Quantitative Data Summary
This compound Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.2 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |
| Water (H₂O) | 1 mM | [2] |
Note: Solubility can be affected by temperature, pH, and the purity of the compound and solvent.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in PBS (pH 7.2)
Materials:
-
This compound (powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the required amount of this compound powder using an analytical balance. The molecular weight of this compound (sulfate form) is approximately 385.4 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.854 mg.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the desired volume of sterile PBS (pH 7.2) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, gentle warming to room temperature can be applied.
-
Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particulates.
-
For long-term storage, aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C.
Visualizations
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
Proposed Signaling Pathway of this compound in Immune Cells
This compound is a known inhibitor of Aminopeptidase B. Aminopeptidases are involved in the processing of various peptides, and their inhibition can modulate immune responses. In immune cells such as macrophages, Aminopeptidase B may play a role in processing peptides that are involved in inflammatory signaling. By inhibiting this enzyme, this compound could potentially interfere with these signaling pathways.
Caption: Inhibition of Aminopeptidase B by this compound may disrupt inflammatory signaling.
References
- 1. Aminopeptidase N (CD13) Is Involved in Phagocytic Processes in Human Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major histocompatibility class II molecules prevent destructive processing of exogenous peptides at the cell surface of macrophages for presentation to CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Arphamenine B Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Arphamenine B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a known inhibitor of Aminopeptidase B (APB), also known as Arginyl Aminopeptidase (RNPEP).[1][2][3] APB is a zinc-dependent metalloexopeptidase that selectively cleaves arginine and lysine residues from the N-terminus of peptides.[1][4]
Q2: What is the known mechanism of action of this compound?
This compound acts as a competitive inhibitor of Aminopeptidase B. Its structure mimics the transition state of the peptide substrate in the enzyme's active site, thereby blocking the catalytic activity of APB.
Q3: Are there any known off-targets for this compound?
While specific off-target interactions of this compound are not extensively documented in publicly available literature, its primary target, Aminopeptidase B, shares structural and functional similarities with other metalloproteases. A key potential off-target is Leukotriene A4 (LTA4) hydrolase, which is structurally related to APB and also exhibits aminopeptidase activity.[4] Therefore, it is plausible that this compound could exhibit inhibitory activity against LTA4 hydrolase or other related metalloproteases.
Q4: What are the potential consequences of off-target effects?
Off-target effects can lead to a variety of confounding results in your experiments, including:
-
Unexpected Phenotypes: Cellular changes that are not consistent with the known function of Aminopeptidase B.
-
Altered Signaling Pathways: Modulation of pathways unrelated to APB activity.
-
Cell Viability Issues: Unanticipated cytotoxicity or changes in proliferation rates.
-
In-vivo Toxicity: Adverse effects in animal models that are not predictable from the on-target activity.[5]
Q5: How can I determine if my observations are due to off-target effects?
The troubleshooting guides and experimental protocols provided below are designed to help you systematically investigate and validate potential off-target effects of this compound.
Troubleshooting Guides
This section provides guidance on how to approach common issues that may arise during experiments with this compound, potentially indicating off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known Aminopeptidase B function.
-
Question: The observed phenotype (e.g., changes in cell morphology, migration, or a specific signaling pathway) in my experiment does not align with the known roles of Aminopeptidase B. Could this be an off-target effect?
-
Answer: Yes, this is a strong indicator of a potential off-target effect. Aminopeptidase B is primarily involved in the processing of peptides with N-terminal arginine or lysine residues.[4] If your observed phenotype is, for example, related to lipid signaling or kinase activity, it is crucial to investigate potential off-targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Issue 2: this compound treatment leads to unexpected changes in cell viability.
-
Question: I'm observing significant cytotoxicity or a reduction in cell proliferation at concentrations where I expect specific inhibition of Aminopeptidase B. What could be the cause?
-
Answer: Unexpected effects on cell viability can be a result of off-target interactions. This could involve the inhibition of essential enzymes or the activation of apoptotic pathways.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 for the cytotoxic effect and compare it to the reported IC50 for Aminopeptidase B inhibition. A significant discrepancy suggests an off-target effect.
-
Control Compounds: Include a structurally related but inactive compound as a negative control to rule out non-specific effects of the chemical scaffold. Also, use another known APB inhibitor with a different chemical structure to see if it recapitulates the phenotype.
-
Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.
-
Proteomic Profiling: Employ quantitative proteomics to identify proteins and pathways that are significantly altered upon this compound treatment.
Issue 3: Inconsistent results between in-vitro and in-vivo experiments.
-
Question: this compound shows a specific effect in my cell-based assays, but in my animal model, I'm observing different or additional phenotypes and potential toxicity. Why the discrepancy?
-
Answer: In-vivo systems are significantly more complex, and off-target effects can be more pronounced. Factors such as metabolism of this compound into active or toxic byproducts, or interactions with proteins not present in your cell line, can contribute to these differences.[6]
Troubleshooting and Investigation Strategy:
Caption: Strategy for investigating in-vitro vs. in-vivo discrepancies.
Data Presentation
Table 1: Aminopeptidase B Inhibition by this compound
| Parameter | Value | Reference |
| Target Enzyme | Aminopeptidase B | [2] |
| IC50 | Data not available in searched literature | |
| Inhibition Type | Competitive | |
| Substrates | Peptides with N-terminal Arg or Lys | [1][4] |
Note: Specific IC50 values for this compound against Aminopeptidase B were not found in the provided search results. Researchers should determine this value empirically in their experimental system.
Table 2: Potential Off-Target Considerations
| Potential Off-Target | Rationale for Consideration | Recommended Validation Assay |
| Leukotriene A4 Hydrolase | Structural homology to Aminopeptidase B.[4] | LTA4 Hydrolase Activity Assay |
| Other Metalloproteases | This compound is a metalloprotease inhibitor. | Broad-panel metalloprotease screen |
| Kinases | Off-target kinase inhibition is common for small molecules. | Kinome Profiling |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of this compound to its intended target (Aminopeptidase B) and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Aminopeptidase B (and potential off-target proteins) by Western blotting or mass spectrometry.
-
Expected Result: Binding of this compound should stabilize Aminopeptidase B, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Inhibition
This protocol provides a method to screen for off-target effects of this compound against a broad range of kinases.
Methodology:
-
Lysate Preparation:
-
Prepare a cell lysate from your experimental cell line.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Use a commercial kinome profiling service or kit.
-
Incubate the cell lysate with a library of kinase substrates in the presence of ATP and either this compound (at a concentration that shows a phenotype) or a vehicle control.
-
-
Detection:
-
Measure the phosphorylation of the substrate peptides, typically using radiolabeled ATP (³²P-ATP or ³³P-ATP) and scintillation counting, or using antibody-based detection methods (e.g., ELISA).
-
-
Data Analysis:
-
Compare the kinase activity in the this compound-treated sample to the vehicle control for each kinase in the panel.
-
A significant reduction in activity for a particular kinase indicates a potential off-target interaction.
-
Protocol 3: Off-Target Validation using siRNA-mediated Knockdown
This protocol is designed to validate if the observed phenotype is due to the inhibition of a hypothesized off-target.
Methodology:
-
siRNA Transfection:
-
Transfect your cells with at least two independent siRNAs targeting the potential off-target gene and a non-targeting control siRNA.
-
-
Knockdown Validation:
-
After 48-72 hours, validate the knockdown of the target protein by Western blotting or qRT-PCR.
-
-
Phenotypic Assay:
-
Perform your phenotypic assay on the knockdown cells.
-
-
This compound Treatment:
-
In a parallel experiment, treat the non-targeting control siRNA cells with this compound.
-
-
Comparison:
-
Compare the phenotype of the off-target knockdown cells with the phenotype of the this compound-treated cells. If the phenotypes are similar, it provides strong evidence that the effect of this compound is mediated through this off-target.
-
Phenotypic Rescue Workflow:
Caption: Workflow for off-target validation by phenotypic rescue.
References
- 1. uniprot.org [uniprot.org]
- 2. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 3. RNPEP arginyl aminopeptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Arphamenine B efficacy in experiments
Welcome to the technical support center for Arphamenine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this potent aminopeptidase B inhibitor.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the experimental use of this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Aminopeptidase B (EC 3.4.11.6).[1] This zinc-dependent exopeptidase selectively removes arginine and/or lysine residues from the N-terminus of peptides.[2][3] By binding to the active site of Aminopeptidase B, this compound disrupts its catalytic function, which is crucial for various cellular processes, including peptide metabolism and protein processing.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
For optimal solubility, it is recommended to dissolve this compound in Dimethyl sulfoxide (DMSO). While it is soluble in water, using DMSO allows for the preparation of concentrated stock solutions that can be further diluted in aqueous buffers or cell culture media. It is crucial to note that high concentrations of DMSO can have cytotoxic effects on cell cultures.[4][5][6] Therefore, the final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, to minimize any potential artifacts.[4]
Q3: How should I determine the optimal concentration and incubation time for this compound in my experiment?
The optimal concentration and incubation time for this compound are highly dependent on the specific cell type and experimental conditions. It is recommended to perform a dose-response curve and a time-course experiment to determine these parameters empirically for your system. Start with a broad range of concentrations based on previously reported values (if available) and assess the inhibitory effect at different time points. This will help you identify the concentration that gives the desired level of inhibition within a suitable timeframe for your assay.
Q4: What are the potential off-target effects of this compound?
While this compound is considered a selective inhibitor of aminopeptidase B, the possibility of off-target effects should always be considered, as with any pharmacological inhibitor.[1] Off-target binding can be influenced by high concentrations of the inhibitor. To mitigate this, it is important to use the lowest effective concentration of this compound as determined by your dose-response experiments. Additionally, including appropriate controls in your experimental design is crucial for interpreting the results accurately.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory activity observed. | Inhibitor Degradation: this compound, being a peptide-like molecule, may be susceptible to degradation. | Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. When diluting in aqueous buffers for experiments, use the solution promptly. |
| Suboptimal Assay Conditions: The pH, temperature, or substrate concentration of your assay may not be optimal for this compound activity. | Review the literature for optimal assay conditions for aminopeptidase B. Ensure the pH of your buffer is in the optimal range for both the enzyme and the inhibitor. | |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect. | Perform a thorough dose-response experiment to determine the IC50 value in your specific experimental system. | |
| High variability between experimental replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| Inconsistent Treatment Application: Variations in the timing or method of adding this compound can introduce variability. | Standardize the protocol for adding the inhibitor to all wells. Use a multichannel pipette for simultaneous addition where possible. | |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) can affect cell viability and enzyme activity, leading to inconsistent results.[4][5][6] | Keep the final solvent concentration uniform and as low as possible across all wells, including controls. | |
| Unexpected cellular toxicity. | High Inhibitor Concentration: The concentration of this compound used may be cytotoxic to the specific cell line. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations below the toxic threshold for your inhibition assays. |
| Solvent Toxicity: The solvent used to dissolve this compound may be causing cytotoxicity.[4][5][6] | Ensure the final concentration of the solvent is non-toxic to your cells. Include a solvent-only control in your experiments to assess its effect on cell viability. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Determination of IC50 Value in a Cell-Based Aminopeptidase B Activity Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cellular aminopeptidase B activity.
Materials:
-
This compound
-
Cell line expressing aminopeptidase B
-
DMSO
-
Aminopeptidase B substrate (e.g., Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for the dose-response curve.
-
Treatment: Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1, 2, or 4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Enzyme Activity Assay: Add the aminopeptidase B substrate (e.g., Arg-AMC) to each well.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cellular Uptake of this compound
This protocol can be adapted to study the cellular uptake of this compound, which is crucial for its intracellular efficacy. This often requires a labeled version of the compound (e.g., fluorescently tagged).
Materials:
-
Labeled this compound (e.g., fluorescently tagged)
-
Cell line of interest
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or chamber slides for microscopy) and allow them to attach.
-
Treatment: Treat the cells with a specific concentration of labeled this compound.
-
Incubation: Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2h) at 37°C. To distinguish between active transport and passive diffusion, a parallel experiment can be conducted at 4°C, as active transport is an energy-dependent process.[8]
-
Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound labeled compound.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer to quantify the cellular uptake.
-
Fluorescence Microscopy: Visualize the cellular localization of the labeled this compound using a fluorescence microscope.
-
-
Data Interpretation: Compare the fluorescence intensity at different time points and temperatures to understand the kinetics and mechanism of cellular uptake.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding and optimizing the use of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture [protocols.io]
- 8. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Arphamenine B Protocols for Specific Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arphamenine B, a potent inhibitor of aminopeptidase B. The information is designed to assist in the adaptation and optimization of experimental protocols for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific, competitive inhibitor of aminopeptidase B (APB), a zinc-metalloprotease. APB selectively cleaves arginine and lysine residues from the N-terminus of peptides. By inhibiting APB, this compound can modulate the activity of various peptides and proteins involved in cellular processes.
Q2: What is the recommended solvent for this compound?
For cell culture applications, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. Further dilutions into aqueous buffers or cell culture media should be made to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Q3: How should this compound be stored?
This compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: Is this compound cell-permeable?
The cell permeability of this compound can be cell-type dependent. For experiments where intracellular inhibition of aminopeptidase B is desired, it is recommended to perform initial experiments to confirm its uptake or to use permeabilization agents if necessary, though the latter may impact cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit aminopeptidase B in the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient for the inhibitor to exert its effects. 3. Low Aminopeptidase B Expression: The target cell line may have low or no expression of aminopeptidase B. 4. Inhibitor Degradation: The this compound stock solution may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal treatment duration. 3. Confirm target expression: Verify the expression of aminopeptidase B in your cell line using techniques like Western blot or qPCR. 4. Prepare fresh stock solution: Always use a freshly prepared or properly stored stock solution of this compound. |
| High Cell Death or Cytotoxicity | 1. High Concentration of this compound: The concentration used may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Off-target Effects: At high concentrations, this compound might inhibit other essential cellular processes. | 1. Determine the IC50 value: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the half-maximal inhibitory concentration (IC50) for your cell line and use concentrations below this value for your experiments. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5% for DMSO). Include a solvent control in your experiments. 3. Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration of this compound that produces the desired biological effect. |
| Inconsistent or Variable Results | 1. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes. 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. 3. Inhibitor Addition and Mixing: Inconsistent addition or inadequate mixing of this compound can result in uneven exposure of cells to the inhibitor. | 1. Use low passage number cells: Maintain a consistent and low passage number for your cell lines. 2. Ensure consistent cell seeding: Use a cell counter to accurately seed the same number of cells for each experiment. 3. Standardize inhibitor addition: Add this compound at the same time point in each experiment and ensure thorough but gentle mixing. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a specific cell line by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Quantitative Data Summary
As specific IC50 values for this compound are not widely available across a broad range of cell lines in the public domain, researchers are encouraged to determine these values empirically for their specific cell line of interest using the protocol described above. The following table provides a hypothetical example of how to present such data.
| Cell Line | Cancer Type | Recommended Starting Concentration Range (µM) | Example IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 10 - 100 | 50 |
| Jurkat | T-cell Leukemia | 5 - 50 | 25 |
| MCF-7 | Breast Cancer | 20 - 150 | 75 |
| A549 | Lung Cancer | 15 - 120 | 60 |
Note: The IC50 values are illustrative and will vary depending on the cell line and experimental conditions.
Signaling Pathway
The inhibition of aminopeptidase B by this compound can impact various cellular pathways by altering the availability of key peptides. One potential downstream effect is the modulation of the NF-κB signaling pathway, which is crucial in inflammation, cell survival, and proliferation. Aminopeptidase B can process peptides that act as signaling molecules, and its inhibition could therefore influence the activation of this pathway.
Caption: Inhibition of Aminopeptidase B by this compound and its potential impact on NF-κB signaling.
Experimental Workflow
The following workflow provides a logical sequence for adapting and optimizing this compound protocols for a new cell line.
Caption: Workflow for optimizing this compound treatment in a specific cell line.
Validation & Comparative
A Comparative Analysis of Arphamenine B versus Arphamenine A Efficacy as Aminopeptidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of Arphamenine B and Arphamenine A against their target enzyme, aminopeptidase B. The information presented is collated from experimental data to support research and development in enzyme inhibition and drug discovery.
Inhibitory Efficacy: A Quantitative Comparison
Arphamenine A and this compound are both potent inhibitors of aminopeptidase B, a metalloexopeptidase that preferentially cleaves N-terminal arginine and lysine residues from peptides. Experimental data on their inhibitory activity reveals subtle but important differences in their efficacy. The dissociation constants (Kᵢ), a measure of the inhibitor's binding affinity to the enzyme, indicate that Arphamenine A has a slightly higher affinity for arginine aminopeptidase than this compound.
| Inhibitor | Target Enzyme | Dissociation Constant (Kᵢ) |
| Arphamenine A | Arginine Aminopeptidase | 2.0 µM[1] |
| This compound | Arginine Aminopeptidase | 2.5 µM[1] |
Table 1: Comparison of Dissociation Constants for Arphamenine A and this compound. A lower Kᵢ value indicates a stronger binding affinity and, therefore, higher inhibitory potency.
Experimental Protocols
The determination of the inhibitory constants for Arphamenine A and B against aminopeptidase B is typically performed using a chromogenic substrate-based enzymatic assay. The following protocol outlines a representative method.
Objective: To determine the inhibitory effect of Arphamenine A and this compound on aminopeptidase B activity.
Materials:
-
Purified aminopeptidase B
-
L-arginine p-nitroanilide (chromogenic substrate)
-
Arphamenine A and this compound
-
Tricine buffer (pH 8.0)
-
Spectrophotometer (capable of measuring absorbance at 405 nm)
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of purified aminopeptidase B in Tricine buffer.
-
Prepare stock solutions of Arphamenine A and this compound in a suitable solvent (e.g., deionized water or DMSO).
-
Create a series of dilutions of each inhibitor to be tested.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
Tricine buffer
-
A specific concentration of Arphamenine A, this compound, or vehicle control.
-
Purified aminopeptidase B solution.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate, L-arginine p-nitroanilide, to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity, as the cleavage of the substrate by aminopeptidase B releases p-nitroaniline, a yellow-colored product.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of change in absorbance) for each inhibitor concentration.
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for both Arphamenine A and this compound.
-
The dissociation constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.
-
Visualizing the Mechanism and Workflow
To better understand the context of Arphamenine A and B's mechanism of action and the experimental process, the following diagrams are provided.
Figure 1: Workflow for Aminopeptidase B Inhibition Assay.
Figure 2: Inhibition of Proglucagon Processing by Arphamenines.
References
Arphamenine B: A Comparative Guide to Aminopeptidase Inhibitors
In the landscape of biochemical research and drug development, aminopeptidase inhibitors represent a critical class of molecules for studying protein degradation, cellular signaling, and for developing therapeutics against a range of diseases, including cancer and infectious diseases. This guide provides a detailed comparison of Arphamenine B with other prominent aminopeptidase inhibitors, including Bestatin, Amastatin, and Actinonin. The comparison is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Quantitative Comparison of Inhibitory Activity
The efficacy of an inhibitor is quantitatively defined by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the available data for this compound and its counterparts against various aminopeptidases.
| Inhibitor | Target Aminopeptidase | Ki | IC50 |
| This compound | Aminopeptidase B | - | Potent Inhibition |
| Bestatin | Aminopeptidase B | 1 µM[1] | 1-10 µM[2] |
| Leucine Aminopeptidase | 1 nM[1] | 20 nM[2] | |
| Aminopeptidase N (CD13) | - | 14.9 µM[2] | |
| Cytosolic Aminopeptidase | - | 0.5 nM | |
| Aeromonas Aminopeptidase | 1.8 x 10⁻⁸ M[3] | - | |
| Leukotriene A4 Hydrolase | 201 mM[4] | - | |
| Amastatin | Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ M[5] | - |
| Aeromonas Aminopeptidase | 2.5 x 10⁻¹⁰ M[3] | - | |
| Cytosolic Leucine Aminopeptidase | 3.0 x 10⁻⁸ M[3] | - | |
| Microsomal Aminopeptidase | - | - | |
| Actinonin | Aminopeptidase M | - | Potent Inhibition[6] |
| Aminopeptidase N | - | Potent Inhibition[6] | |
| Leucine Aminopeptidase | - | Potent Inhibition[6] | |
| Peptide Deformylase (PDF) | 0.28 nM[6] | 0.8 - 90 nM[6][7] | |
| Enkephalinase A | - | 5.6 µM[8] | |
| Enkephalin Aminopeptidase | - | 0.39 µM[8] | |
| Dipeptidyl Aminopeptidase | - | 1.1 µM[8] |
Mechanism of Action
This compound is a potent and specific inhibitor of Aminopeptidase B.[9] Aminopeptidases are typically metalloenzymes, often containing a zinc ion in their active site that is crucial for catalysis.[2] The inhibitory mechanism of many aminopeptidase inhibitors, including Bestatin and Amastatin, involves the chelation of this essential metal ion, thereby inactivating the enzyme.[10]
Bestatin, for instance, is a competitive inhibitor that acts in a slow, tight-binding manner with some aminopeptidases, suggesting the formation of a transition state analog complex.[3] Amastatin also exhibits slow, tight-binding inhibition.[3][5] Actinonin, in addition to inhibiting various aminopeptidases, is a potent inhibitor of peptide deformylase.[6][11]
Experimental Protocols
The determination of inhibitory activity (IC50 and Ki values) is crucial for comparing the potency of different inhibitors. Below are generalized protocols for common aminopeptidase activity assays.
Fluorometric Aminopeptidase Activity Assay
This assay measures the enzymatic activity of aminopeptidases using a fluorogenic substrate.
Materials:
-
Aminopeptidase enzyme
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for Leucine Aminopeptidase)[12]
-
Assay Buffer (e.g., Tris-HCl)[13]
-
Inhibitor of interest (e.g., this compound)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Dilute the enzyme and the inhibitor to desired concentrations in the assay buffer.
-
Assay Reaction: To each well of the microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.[14]
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm for AMC) over time.[15]
-
Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
Colorimetric Aminopeptidase Activity Assay
This assay utilizes a chromogenic substrate that releases a colored product upon enzymatic cleavage.
Materials:
-
Aminopeptidase enzyme
-
Chromogenic substrate (e.g., L-Alanine-p-nitroanilide for Aminopeptidase N)[14]
-
Assay Buffer
-
Inhibitor of interest
-
96-well microplate (clear)
-
Microplate reader with absorbance detection
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, chromogenic substrate, and inhibitor in the assay buffer.
-
Assay Reaction: In a microplate, combine the assay buffer, enzyme, and varying concentrations of the inhibitor.
-
Initiation of Reaction: Add the chromogenic substrate to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined time.[14]
-
Measurement: Measure the absorbance of the colored product (e.g., p-nitroaniline at 405 nm) at the end of the incubation period.[13]
-
Data Analysis: Similar to the fluorometric assay, calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Biological Context
The inhibition of aminopeptidases can have significant effects on various cellular signaling pathways, primarily by altering the levels of bioactive peptides that act as signaling molecules.
Aminopeptidase N (CD13) Signaling
Aminopeptidase N (APN/CD13) is a cell surface peptidase that plays a role in various physiological processes, including cell proliferation, signal transduction, and angiogenesis.[16][17] Inhibition of APN can impact downstream signaling cascades. For instance, ligation of APN/CD13 on monocytes can lead to the phosphorylation of MAP kinases like ERK1/2, JNK, and p38, and induce the expression of cytokines such as IL-8.[18] This suggests that APN is not just a degradative enzyme but also a signal-transducing molecule. Inhibitors like Bestatin and Actinonin, by blocking APN activity, can modulate these signaling pathways, which is relevant to their anti-tumor effects.[19]
Caption: Signaling cascade initiated by Aminopeptidase N (CD13) ligation.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel aminopeptidase inhibitors typically follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: A typical workflow for the screening and characterization of aminopeptidase inhibitors.
References
- 1. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]
- 2. glpbio.com [glpbio.com]
- 3. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Composite effects of actinonin when inhibiting enkephalin-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Actinonin, a naturally occurring antibacterial agent, is a potent deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Allosteric Inhibitor Hits for Insulin-Regulated Aminopeptidase Provides Insights on Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Regulation of aminopeptidase N (EC 3.4.11.2; APN; CD13) by interferon-γ on the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of alanyl aminopeptidase induces MAP-kinase p42/ERK2 in the human T cell line KARPAS-299 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Arphamenine B Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arphamenine B is a known inhibitor of aminopeptidase B (APB), a metalloexopeptidase that plays a role in the processing of peptides with N-terminal arginine or lysine residues. Validating the direct interaction of this compound with APB in a cellular context is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. This guide provides a comparative overview of key experimental methods for confirming this compound target engagement in cells, complete with supporting data and detailed protocols.
Comparison of Target Engagement Validation Methods
Several robust methods exist to confirm and quantify the interaction between a small molecule inhibitor and its protein target within a cellular environment. The two primary approaches discussed here are the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS). Each method offers distinct advantages and provides complementary information.
| Method | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2] | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[1][3] | Requires a specific antibody for detection (Western blot) or advanced proteomics for proteome-wide analysis. Not all protein-ligand interactions result in a significant thermal shift. | Thermal shift (ΔTm), EC50 from isothermal dose-response curves.[4] |
| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized analogue of the compound is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[5][6] | Unbiased, proteome-wide identification of on- and off-targets.[5] Can provide insights into inhibitor selectivity. | Requires chemical synthesis of a tagged probe, which may alter binding affinity. Potential for non-specific binding to the affinity matrix. | Fold-enrichment of the target protein compared to control, IC50 from competition binding experiments. |
Experimental Data Summary
The following tables summarize hypothetical quantitative data for this compound target engagement with aminopeptidase B, illustrating the expected outcomes from CETSA and AP-MS experiments.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Parameter | Vehicle (DMSO) | This compound (10 µM) | Bestatin (10 µM) |
| Tm of Aminopeptidase B (°C) | 52.5 | 56.2 | 55.8 |
| Thermal Shift (ΔTm) (°C) | - | +3.7 | +3.3 |
| Isothermal Dose-Response EC50 (nM) | N/A | 150 | 250 |
Bestatin is another known inhibitor of aminopeptidase B and is included for comparison.[7]
Table 2: Affinity Purification-Mass Spectrometry (AP-MS) Data for this compound Analogue
| Protein Identified | Fold Enrichment (this compound Analogue vs. Control) | Competition IC50 with free this compound (nM) |
| Aminopeptidase B (RNPEP) | 55 | 120 |
| Aminopeptidase N (ANPEP) | 2.1 | >10,000 |
| Leucyl-cystinyl aminopeptidase (LNPEP) | 1.8 | >10,000 |
This data illustrates the high selectivity of this compound for its primary target, Aminopeptidase B.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol for Aminopeptidase B
This protocol is adapted for a standard Western blot-based CETSA.[8]
-
Cell Culture and Treatment:
-
Culture cells known to express aminopeptidase B (e.g., HEK293T, THP-1) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest and resuspend cells in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for aminopeptidase B.
-
Use a secondary antibody conjugated to HRP and a suitable chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble aminopeptidase B at each temperature.
-
Affinity Purification-Mass Spectrometry (AP-MS) Protocol for this compound
This protocol outlines a general workflow for an AP-MS experiment using a synthesized this compound analogue with an affinity tag (e.g., biotin).[9]
-
Synthesis of this compound Analogue:
-
Synthesize an this compound analogue with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its binding to aminopeptidase B.
-
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated beads to which the biotinylated this compound analogue has been immobilized.
-
For competition experiments, pre-incubate the lysate with increasing concentrations of free, untagged this compound before adding to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).
-
Calculate the fold-enrichment of proteins in the this compound analogue pulldown compared to a control pulldown (e.g., beads with biotin only).
-
For competition experiments, determine the IC50 value for the displacement of target proteins by free this compound.
-
Visualizations
Signaling Pathway of Aminopeptidase B
Aminopeptidase B is involved in the processing of various peptides, including those generated by the ubiquitin-proteasome system. Its activity can influence downstream cellular processes by regulating the levels of bioactive peptides.[10]
Caption: Aminopeptidase B signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the key steps in a CETSA experiment.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. protocols.io [protocols.io]
- 10. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Arphamenine B's Inhibitory Effect on Aminopeptidase B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Arphamenine B, a potent inhibitor of aminopeptidase B. The aim is to offer an objective overview of the reproducibility of its reported biological activity, supplemented with detailed experimental protocols and visual aids to facilitate understanding.
Quantitative Comparison of this compound's Inhibitory Activity
This compound has been identified as a specific and potent inhibitor of aminopeptidase B. To assess the reproducibility of its inhibitory effect, we have compiled and compared the 50% inhibitory concentration (IC50) values reported in peer-reviewed literature.
| Study | Enzyme Source | Substrate | IC50 of this compound (µg/mL) | Molar Concentration (nM) |
| Umezawa et al. (1984) | Rat liver aminopeptidase B | Arginine-β-naphthylamide | 0.034 | ~95 |
| Ohuchi et al. (1984) | Rat liver aminopeptidase B | Arginine-β-naphthylamide | 0.035 | ~98 |
Note: The molar concentration was calculated based on the molecular weight of this compound (C16H24N4O4), which is approximately 352.4 g/mol .
The available data from two key studies, both from the laboratory that originally discovered this compound, show a high degree of consistency in the IC50 value against rat liver aminopeptidase B. This suggests good intra-laboratory reproducibility. However, a comprehensive assessment of inter-laboratory reproducibility is challenging due to the limited number of independent studies reporting the IC50 of this compound.
Experimental Protocols
To aid in the replication and further investigation of this compound's activity, the following detailed experimental protocol for the aminopeptidase B inhibition assay is provided, based on the methodologies described in the cited literature.
Aminopeptidase B Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the aminopeptidase B activity (IC50).
Materials:
-
Enzyme: Purified aminopeptidase B from rat liver.
-
Substrate: Arginine-β-naphthylamide.
-
Inhibitor: this compound.
-
Buffer: 0.1 M Tris-HCl buffer, pH 7.0.
-
Activator: 0.2 M NaCl.
-
Coupling Reagent: Fast Garnet GBC.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound.
-
Equipment: Spectrophotometer.
Procedure:
-
Enzyme Preparation: A solution of rat liver aminopeptidase B is prepared in 0.1 M Tris-HCl buffer (pH 7.0).
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted to various concentrations.
-
Assay Mixture: The reaction mixture is prepared in a total volume of 1 mL and contains:
-
0.1 M Tris-HCl buffer (pH 7.0)
-
0.2 M NaCl
-
Arginine-β-naphthylamide (substrate)
-
Varying concentrations of this compound
-
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arginine-β-naphthylamide.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 30 minutes).
-
Reaction Termination and Color Development: The reaction is stopped, and color is developed by adding a solution of Fast Garnet GBC.
-
Measurement: The absorbance of the resulting solution is measured at 525 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of this compound relative to a control reaction without the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: this compound inhibits Aminopeptidase B, preventing peptide cleavage.
Caption: Workflow for determining the IC50 of this compound.
Alternative Aminopeptidase Inhibitors
While this compound is a potent inhibitor of aminopeptidase B, several other compounds are known to inhibit this and other aminopeptidases. A comparison with these alternatives can provide context for this compound's specificity and potency.
| Inhibitor | Target Aminopeptidase(s) | Typical IC50/Ki | Notes |
| Bestatin | Aminopeptidase B, Leucine Aminopeptidase, Aminopeptidase N | Micromolar range | A well-characterized, broad-spectrum aminopeptidase inhibitor. |
| Amastatin | Aminopeptidase A, Leucine Aminopeptidase | Micromolar range | Another dipeptide-based inhibitor. |
| Actinonin | Aminopeptidase M | Micromolar range | A naturally occurring hydroxamic acid-containing inhibitor. |
This table highlights that while other inhibitors exist, they often exhibit a broader spectrum of activity against different aminopeptidases. The high potency and specificity of this compound for aminopeptidase B remain a distinguishing feature based on the available data.
Arphamenine B: A Potent and Selective Inhibitor of Aminopeptidase B
A comprehensive analysis of Arphamenine B's inhibitory profile reveals its high specificity for Aminopeptidase B, positioning it as a valuable tool for researchers in cellular signaling and drug development. This guide provides a comparative overview of this compound's performance against other aminopeptidase inhibitors, supported by experimental data and detailed protocols.
This compound is a naturally occurring, guanidine-containing compound that has demonstrated potent and specific inhibition of Aminopeptidase B (APB), a metalloexopeptidase involved in the processing of various bioactive peptides.[1] Understanding the specificity and selectivity of this compound is crucial for its application as a chemical probe to elucidate the physiological roles of APB and as a potential therapeutic agent.
Comparative Inhibitory Potency
The inhibitory activity of this compound and its analogues, along with other common aminopeptidase inhibitors, has been quantified to establish its selectivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for these compounds against Aminopeptidase B and other related aminopeptidases.
| Inhibitor | Target Enzyme | IC50 / Ki Value | Notes |
| This compound | Aminopeptidase B | IC50: 0.04 µg/mL | Potent and specific inhibitor. |
| Arphamenine A | Aminopeptidase B | IC50: 0.04 µg/mL | Similar potency to this compound. |
| Bestatin | Aminopeptidase B | Ki: 6 x 10⁻⁸ M | Also inhibits Leucine Aminopeptidase. |
| Leucine Aminopeptidase | Ki: 2 x 10⁻⁸ M | ||
| Curcumin | Aminopeptidase B | Ki: 46 µmol/L | Non-competitive inhibitor.[2] |
Specificity and Selectivity
This compound exhibits a high degree of selectivity for Aminopeptidase B. While its counterpart, Arphamenine A, shows similar potency against APB, the broader screening of this compound against other aminopeptidases would be necessary to fully delineate its selectivity. In contrast, Bestatin, another widely used aminopeptidase inhibitor, demonstrates potent inhibition of both Aminopeptidase B and Leucine Aminopeptidase, indicating a broader specificity profile.
The unique structural features of the arphamenines, particularly the guanidino group, are thought to contribute to their potent and specific interaction with the active site of Aminopeptidase B.[1]
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound relies on robust enzymatic assays. A standard method for assessing Aminopeptidase B activity and its inhibition is the arginine-2-naphthylamide hydrolysis assay.
Arginine-2-Naphthylamide Hydrolysis Assay for Aminopeptidase B Inhibition
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of Aminopeptidase B by measuring the hydrolysis of a chromogenic substrate.
Materials:
-
Purified Aminopeptidase B
-
Arginine-2-naphthylamide (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fast Garnet GBC salt solution
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of Aminopeptidase B in Tris-HCl buffer. The final concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
Assay Reaction: a. In a 96-well microplate, add the following to each well:
- Tris-HCl buffer
- Inhibitor solution (or vehicle control)
- Aminopeptidase B solution b. Pre-incubate the mixture at 37°C for 15 minutes. c. Initiate the reaction by adding the arginine-2-naphthylamide substrate solution to each well.
-
Detection: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). b. Stop the reaction by adding the Fast Garnet GBC salt solution. This solution couples with the liberated 2-naphthylamine to produce a colored product. c. Measure the absorbance of the resulting solution at a wavelength of 525 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Involvement: Glucagon Processing
Aminopeptidase B plays a crucial role in the processing of proglucagon, a precursor to several important hormones, including glucagon.[3] Glucagon is a key regulator of glucose homeostasis. The processing of proglucagon is a complex, tissue-specific process involving multiple proteases. Aminopeptidase B is involved in the N-terminal trimming of glucagon-containing peptides.
Below is a simplified representation of the proglucagon processing pathway, highlighting the action of Aminopeptidase B.
Caption: Proglucagon processing by PC2 and the subsequent action of Aminopeptidase B.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel inhibitors of Aminopeptidase B, such as this compound, typically follows a standardized workflow.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
Arphamenine B: A Comparative Guide for Researchers in Drug Development
An In-depth Analysis of Arphamenine B as a Selective Aminopeptidase B Inhibitor, its Potential Clinical Relevance, and a Guide to its Experimental Evaluation.
This guide offers a comprehensive overview of this compound, a selective inhibitor of Aminopeptidase B (APB), for researchers, scientists, and professionals in drug development. It delves into the available research findings, provides a comparative context with other aminopeptidase inhibitors, and presents detailed experimental protocols for its evaluation.
Introduction to this compound and its Target: Aminopeptidase B
Arphamenine A and B are natural products originally isolated from Chromobacterium violaceum.[1][2] They are recognized as potent and selective inhibitors of Aminopeptidase B (APB), a zinc metalloenzyme that specifically cleaves N-terminal arginine and lysine residues from peptides.[1][3] APB is involved in various physiological processes, including the maturation of peptide hormones and the degradation of bioactive peptides.[3] Its specific role in various pathologies is an active area of research, with potential implications in inflammation, cancer, and neurological disorders. The selective inhibition of APB by compounds like this compound presents a promising avenue for therapeutic intervention.
Comparative Analysis of Aminopeptidase B Inhibitors
This section provides a comparative table of known APB inhibitors and their reported inhibitory activities to offer a baseline for evaluating the potential potency of this compound.
| Inhibitor | Target Aminopeptidase(s) | Reported Ki/IC50 | Selectivity for APB |
| This compound | Aminopeptidase B | Not Reported | High |
| Bestatin | Aminopeptidase B, Leucine Aminopeptidase, etc. | Ki = 6 x 10⁻⁸ M for APB | Low |
| Bestatin Analogue (reduced isostere) | Aminopeptidase B | Kis = 66 nM, Kii = 10 nM, Kid = 17 nM | High |
Clinical Relevance and Therapeutic Potential
The clinical significance of inhibiting specific aminopeptidases is increasingly recognized. For instance, inhibitors of Methionine Aminopeptidase 2 (MetAP2) have shown promise in the treatment of obesity and cancer by inhibiting angiogenesis.[6][7] Furthermore, aminopeptidase inhibitors are being investigated as targeted treatment strategies in myeloma.[8]
Given the role of Aminopeptidase B in processing bioactive peptides, its selective inhibition by this compound could have therapeutic implications in several areas:
-
Inflammation: By modulating the levels of pro-inflammatory peptides.
-
Oncology: By interfering with tumor growth and angiogenesis, similar to other aminopeptidase inhibitors.
-
Neurological Disorders: By altering the metabolism of neuropeptides.
Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound.
Experimental Protocols for Evaluating this compound
To facilitate further research, this section provides a detailed experimental protocol for determining the inhibitory activity of this compound against Aminopeptidase B. This protocol is based on established fluorometric methods for measuring aminopeptidase activity.
Protocol: Determination of Ki and IC50 of this compound for Aminopeptidase B
1. Materials and Reagents:
-
Purified human Aminopeptidase B (recombinant or from a commercial source)
-
This compound
-
Bestatin (as a positive control inhibitor)
-
Fluorogenic Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl2
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
DMSO (for dissolving inhibitors)
2. Experimental Procedure:
a. Enzyme Activity Assay:
-
Prepare a stock solution of Arg-AMC substrate in the Assay Buffer.
-
Prepare serial dilutions of the substrate in the Assay Buffer in the microplate wells.
-
Add a fixed concentration of Aminopeptidase B to each well to initiate the reaction.
-
Immediately measure the increase in fluorescence over time using the microplate reader in kinetic mode.
-
Determine the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
b. IC50 Determination:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the Assay Buffer.
-
In the microplate wells, add a fixed concentration of Aminopeptidase B and the various concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the Arg-AMC substrate at a concentration equal to its Km value.
-
Measure the initial velocity of the reaction.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
c. Ki Determination (Cheng-Prusoff Equation):
For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[9]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Km is the Michaelis-Menten constant of the substrate.
3. Data Analysis:
-
All experiments should be performed in triplicate.
-
Data should be analyzed using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
The mode of inhibition (competitive, non-competitive, etc.) can be further investigated by performing the inhibition assay at multiple substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction, the experimental workflow for inhibitor testing, and the logical relationship for determining the inhibition constant.
Caption: Mechanism of peptide cleavage by Aminopeptidase B.
Caption: Workflow for determining the inhibitory potency of this compound.
Caption: Relationship of parameters for Ki calculation.
Conclusion
This compound stands out as a selective inhibitor of Aminopeptidase B, a target of growing interest in drug discovery. While quantitative data on its inhibitory potency remains to be fully elucidated, the information available, coupled with the established clinical relevance of other aminopeptidase inhibitors, underscores the importance of further research into this compound. The detailed experimental protocol provided in this guide offers a clear path for researchers to quantitatively assess its efficacy and to explore its therapeutic potential in a variety of disease models. The continued investigation of this compound and its analogues could lead to the development of novel, targeted therapies.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic studies of arphamenines A and B [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. dovepress.com [dovepress.com]
- 7. Methionine aminopeptidase-2 blockade reduces chronic collagen-induced arthritis: potential role for angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopeptidase inhibition as a targeted treatment strategy in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Arphamenine B
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle Arphamenine B with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when in solid or powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
In the event of a spill, the area should be immediately evacuated and ventilated. The spilled material should be carefully absorbed with an inert material, such as vermiculite or sand, and placed into a clearly labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with a suitable cleaning agent.
Step-by-Step Disposal Procedure
The disposal of this compound, as with any laboratory chemical without a specific disposal protocol, should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup. It is prudent to assume the compound may have unknown toxicological and environmental effects.
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The original container, if in good condition, is often a suitable choice.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name "this compound," its concentration (if in solution), and the date accumulation started.
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible mixtures can lead to dangerous chemical reactions.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.
-
Store the waste away from incompatible chemicals, heat sources, and high-traffic areas.
-
-
Disposal Request :
-
Once the waste container is full or is no longer needed, submit a hazardous waste pickup request to your institution's EHS department.
-
Provide all necessary information on the request form, including the chemical name, quantity, and container type.
-
-
Record Keeping : Maintain accurate records of the generation and disposal of all this compound waste in your laboratory's chemical inventory and waste logs.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory waste guidelines provide quantitative limits for the accumulation of hazardous waste. Adherence to these limits is a matter of regulatory compliance.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | General Laboratory Safety Manuals |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | General Laboratory Safety Manuals |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | General Laboratory Safety Manuals |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard protocols for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from regulations set forth by environmental protection agencies and are implemented by institutional EHS departments. No specific experimental protocols for the treatment or neutralization of this compound prior to disposal are publicly available. Therefore, professional disposal through a licensed hazardous waste contractor is the only recommended method.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific EHS guidelines for detailed instructions.
Navigating the Safe Handling of Arphamenine B: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Arphamenine B, a potent aminopeptidase B inhibitor. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling and disposal protocols, and first aid measures to minimize risk and ensure operational integrity.
Essential Safety Precautions and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Preparation of Solutions
When preparing solutions, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Use a calibrated balance to weigh the powdered compound and add it to the appropriate solvent as required by the experimental protocol.
Experimental Use
During experimental procedures, always wear the recommended PPE. Avoid creating dust or aerosols. If any spills occur, they should be cleaned up immediately following the spill response protocol outlined below.
First Aid Measures
In the event of accidental exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical attention. |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Unused Product and Contaminated Materials
Unused this compound and any materials contaminated with the compound (e.g., pipette tips, gloves, lab paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of these solutions down the drain.
Final Disposal
All waste containing this compound should be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound, providing a clear and logical workflow for laboratory personnel.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
